

MRS4596: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthetic pathway of MRS4596, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for various neurological conditions, including ischemic stroke and neuropathic pain. MRS4596, identified through systematic structure-activity relationship (SAR) studies of a 1,5-dihydro-2H-naphtho[1,2-b][1] [2]diazepine-2,4(3H)-dione scaffold, demonstrates promising neuroprotective and neuro-rehabilitative properties. This document details the discovery rationale, presents a comprehensive synthesis protocol, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of MRS4596 stemmed from a focused effort to develop selective antagonists for the P2X4 receptor. The P2X4 receptor is implicated in neuroinflammatory processes, and its inhibition has been shown to be a promising strategy for mitigating neuronal damage following ischemic events. The development of MRS4596 was part of a broader investigation into the structure-activity relationships of 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones as P2X4 receptor antagonists.



The lead compound for this class was NP-1815-PX. Through extensive modifications of the synthetic route and systematic evaluation of substitutions on the naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core, researchers aimed to enhance potency and selectivity for the P2X4 receptor. This effort led to the identification of **MRS4596** (a 6-methyl analog) and a related compound, MRS4719 (a 4-pyridyl analog), as highly potent antagonists of the human P2X4 receptor.[2]

Quantitative Data

The following tables summarize the key quantitative data for **MRS4596** and its related analog, MRS4719.

Table 1: In Vitro Potency and Selectivity of MRS4596 and MRS4719[2]

Compound	Target	IC50 (μM)	Selectivity vs. hP2X1R	Selectivity vs. hP2X2/3R	Selectivity vs. hP2X3R
MRS4596	hP2X4R	1.38	Selective	Selective	Selective
MRS4719	hP2X4R	0.503	Selective	Selective	Selective

Table 2: In Vivo Neuroprotective Effects of **MRS4596** and MRS4719 in a Mouse Model of Ischemic Stroke (MCAO)[2]

Compound	Dose	Administration	Outcome
MRS4596	Not specified	Subcutaneous	Showed neuroprotective effects
MRS4719	1.5 mg/kg/day	Subcutaneous	Significantly reduced infarct volume

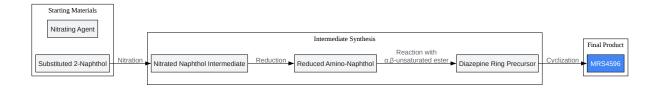
Synthesis Pathway



The synthesis of **MRS4596** is achieved through a multi-step process, which is a modification of a previously reported route for analogous compounds. The general synthetic scheme is outlined below.

General Synthetic Scheme

The synthesis involves the reaction of a substituted 2-naphthol precursor, which undergoes a series of transformations to build the diazepine ring system. The key steps include nitration, reduction, and cyclization reactions to form the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core.[2]



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Caption: General synthesis pathway for MRS4596.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core structure, based on the published literature. [2]

Step 1: Nitration of 2-Naphthols

 A solution of the substituted 2-naphthol in a suitable solvent (e.g., acetic acid) is treated with a nitrating agent (e.g., nitric acid) at a controlled temperature to yield the corresponding nitronaphthol derivative.



Step 2: Reduction of the Nitro Group

The nitro-naphthol intermediate is reduced to the corresponding amino-naphthol. This can be
achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or
catalytic hydrogenation.

Step 3: Formation of the Diazepine Ring Precursor

 The amino-naphthol is reacted with an appropriate α,β-unsaturated ester in the presence of a base to form the acyclic precursor to the diazepine ring.

Step 4: Cyclization to form the 1,5-Dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione

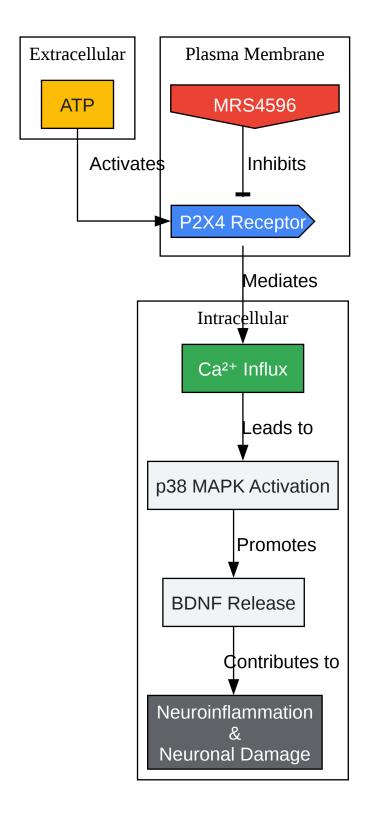
• The precursor from the previous step undergoes intramolecular cyclization upon heating or treatment with a suitable cyclizing agent to yield the final 1,5-dihydro-2H-naphtho[1,2-b][1] [2]diazepine-2,4(3H)-dione core structure of MRS4596.

Note: For the specific synthesis of **MRS4596**, a 6-methyl-substituted 2-naphthol would be used as the starting material.

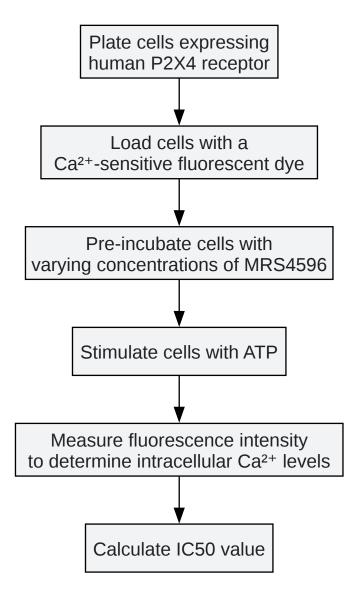
Signaling Pathway and Mechanism of Action

MRS4596 exerts its neuroprotective effects by antagonizing the P2X4 receptor. The activation of P2X4 receptors by extracellular ATP, which is released in high concentrations during events like ischemic stroke, triggers a cascade of downstream signaling events that contribute to neuroinflammation and neuronal cell death.

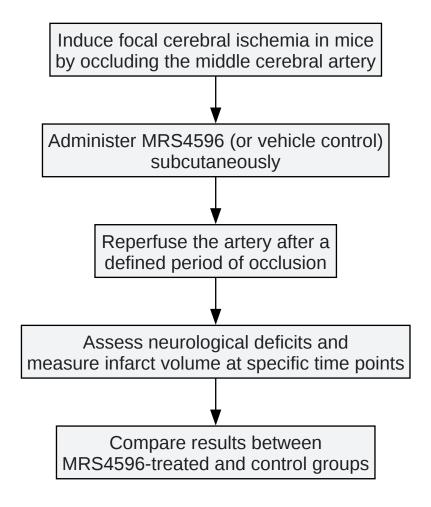












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